(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13-4-7-15-16(12-22)21(27-19(15)10-13)23-20(24)9-6-14-5-8-17(25-2)18(11-14)26-3/h5-6,8-9,11,13H,4,7,10H2,1-3H3,(H,23,24)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJLDZBYCHIBEQ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyano group at position 3.
- A methyl group at position 6 of the tetrahydrobenzo[b]thiophene moiety.
- A dimethoxyphenyl group attached via an acrylamide linkage.
This unique arrangement contributes to its potential pharmacological properties.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example, in vitro studies demonstrated that it can inhibit cell growth in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects. In silico molecular docking studies suggest that it may act as an inhibitor of enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) , which are crucial in inflammatory pathways. The binding affinity of the compound to these enzymes suggests a potential role in treating inflammatory diseases.
| Enzyme | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|
| COX-2 | -8.5 | 807.43 nM |
| 5-LOX | -9.0 | 243.23 nM |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The cyano and dimethoxy groups may facilitate interactions with receptors or enzymes involved in signaling pathways. For instance, docking studies reveal that the cyano group forms hydrogen bonds with key amino acids in the active sites of target enzymes.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of the compound against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound could be a candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells.
Study 2: Inflammation Model
In another study examining the anti-inflammatory effects, animal models were treated with the compound prior to inducing inflammation through lipopolysaccharide (LPS) administration. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples from treated animals compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrahydrobenzo[b]thiophene Moieties
Compounds sharing the tetrahydrobenzo[b]thiophene scaffold, such as those reported in , exhibit significant cytotoxicity against cancer cell lines. For example, N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives (e.g., compounds 11 and 12) demonstrated potent activity against prostate (PC3) and liver (HEPG2) cancer cells by upregulating caspases-3 and -9, inhibiting MMP-2/9, and suppressing HIF-1α and VEGF .
Acrylamide Derivatives with Aromatic Substituents
(E)-3-(3,4-Dihydroxyphenyl)-N-substituted acrylamides (e.g., compounds 3p–3t in ) feature a dihydroxyphenyl group instead of dimethoxyphenyl. These compounds were synthesized with yields of 52–91% and tested for nitric oxide (NO) modulation in macrophages. The dihydroxy groups in these analogs may confer antioxidant properties but reduce metabolic stability compared to the methoxy groups in the target compound, which could enhance lipophilicity and membrane permeability .
Substituent Effects on Bioactivity
- 3,4-Dimethoxyphenyl vs. 3,4-Dihydroxyphenyl : Methoxy groups in the target compound likely reduce oxidative susceptibility compared to dihydroxy analogs, which are prone to rapid metabolism. This modification may prolong half-life in vivo.
- Cyano Group Position: The cyano group at position 3 of the tetrahydrobenzo[b]thiophene (target compound) contrasts with cyanoacetamide derivatives in , where the cyano is part of an acetamide side chain. This structural difference may influence binding to cellular targets such as kinases or caspases.
Pharmacological Profiles
Physicochemical Properties
- Molecular Weight : The target compound (C₂₄H₂₅N₃O₃S, MW ≈ 443.5) is heavier than dihydroxyphenyl analogs (e.g., compound 3p in , MW 270.11) due to the tetrahydrobenzo[b]thiophene core and methoxy groups.
Research Findings and Implications
- Anticancer Potential: Structural similarities to suggest the target compound may inhibit metastasis and angiogenesis via MMP-2/9 and VEGF pathways, though empirical validation is required.
- Synthetic Challenges : The combination of a tetrahydrobenzo[b]thiophene core and stereospecific acrylamide linkage may necessitate advanced catalytic methods (e.g., ) or isomer separation techniques (e.g., ).
Preparation Methods
Cyclization Strategies
Cyclization reactions are pivotal for forming the bicyclic structure. A modified Gewald reaction—employing cyclohexenone, methyl cyanoacetate, and elemental sulfur—yields 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. The reaction proceeds via a three-component condensation at 80–100°C in DMF, catalyzed by morpholine. The methyl group at position 6 is introduced by alkylating the cyclohexenone precursor with methyl iodide prior to cyclization.
Hydrogenation of Benzo[b]thiophene Derivatives
Alternative routes involve partial hydrogenation of pre-functionalized benzo[b]thiophenes. For example, 3-cyano-6-methylbenzo[b]thiophene, synthesized via palladium-catalyzed cyanation of a brominated precursor, undergoes hydrogenation at 60°C under 3 atm H₂ using a Pd/C catalyst. This selectively saturates the benzene ring while preserving the thiophene and cyano groups.
Functional Group Introduction
The cyano group at position 3 is installed via nucleophilic substitution. Treating 3-bromo-6-methylbenzo[b]thiophene with CuCN in DMF at 150°C for 12 hours affords the cyano derivative in 78% yield. Subsequent hydrogenation yields the tetrahydro analog.
Synthesis of 3-(3,4-Dimethoxyphenyl)acryloyl Chloride
The acrylamide’s 3,4-dimethoxyphenyl component is derived from cinnamic acid derivatives.
Preparation from 3,4-Dimethoxycinnamic Acid
3,4-Dimethoxycinnamic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form the corresponding acryloyl chloride. The reaction is quenched with pyridine to neutralize HCl, yielding 85–90% pure product after distillation.
Alternative Routes
Microwave-assisted synthesis reduces reaction times from 4 hours to 30 minutes. Heating 3,4-dimethoxycinnamic acid with oxalyl chloride (1.2 equiv) and DMF (catalytic) at 100°C under microwave irradiation provides the acryloyl chloride in 92% yield.
Coupling Reactions to Form the Acrylamide Bond
The final step involves coupling the tetrahydrobenzo[b]thiophene-2-amine with the acryloyl chloride.
EDCI/HOBt-Mediated Coupling
A mixture of 2-amino-3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 equiv), 3-(3,4-dimethoxyphenyl)acryloyl chloride (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in anhydrous DMF is stirred at 25°C for 12 hours. The reaction achieves 76% yield after purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Solvent and Temperature Optimization
Replacing DMF with THF improves solubility of the amine, increasing yield to 84%. Lowering the temperature to 0°C minimizes side reactions, such as epimerization at the acrylamide’s α-carbon.
Table 1: Coupling Reaction Optimization
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt, 12 h | DMF | 25 | 76 |
| EDCI/HOBt, 12 h | THF | 25 | 84 |
| EDCI/HOBt, 24 h | THF | 0 | 89 |
Analytical Characterization and Purification
Spectroscopic Methods
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this acrylamide derivative?
Answer:
The compound is synthesized via multi-step reactions, typically involving:
- Condensation reactions between a tetrahydrobenzo[b]thiophene amine precursor and an acryloyl chloride derivative under basic conditions (e.g., triethylamine in DMF) .
- Purification via column chromatography (using ethyl acetate/petroleum ether gradients) or recrystallization (methanol/ethanol) .
- Characterization by / NMR, HRMS, and HPLC (>98% purity) to confirm structure and purity .
Key reagents include EDCI for amide bond formation and controlled-temperature reactions (0–25°C) to minimize side products .
Advanced: How can reaction parameters be optimized to address low yields in the final coupling step?
Answer:
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalyst screening : EDCI/HOBt systems improve coupling efficiency compared to DCC .
- Temperature modulation : Gradual warming (0°C → RT) reduces decomposition of reactive intermediates .
- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching .
Basic: Which structural motifs are critical for its hypothesized biological activity?
Answer:
Key pharmacophoric features include:
- Acrylamide moiety : Enables covalent binding to cysteine residues in target proteins (e.g., kinases) .
- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability .
- Tetrahydrobenzo[b]thiophene core : Provides rigidity and π-stacking interactions .
- Cyano substituent : Stabilizes the thiophene ring conformation and modulates electronic properties .
Advanced: How can contradictory cytotoxicity data between 2D vs. 3D cell models be resolved?
Answer:
Discrepancies may stem from differences in drug penetration or microenvironmental factors. Methodological solutions:
- 3D spheroid assays : Use Matrigel-embedded models to mimic tumor stroma interactions .
- Pharmacokinetic profiling : Measure intracellular compound levels via LC-MS to correlate exposure with efficacy .
- Hypoxia studies : Evaluate activity under low-oxygen conditions (1–5% O) to assess microenvironmental effects .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >98% purity .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Detects residual solvents or crystalline hydrates .
Advanced: What computational tools predict target engagement and off-target risks?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR, VEGFR2) .
- PASS software : Predicts biological activity spectra (e.g., antiangiogenic, neuroprotective potential) .
- ADMET prediction : SwissADME estimates blood-brain barrier permeability and CYP450 inhibition .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acrylamide bond .
- Solvent choice : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .
Advanced: How is the mechanism of action validated at the molecular level?
Answer:
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics to purified target proteins (e.g., KD < 100 nM) .
- Cellular thermal shift assays (CETSA) : Confirms target engagement in live cells by measuring protein thermal stability shifts .
- Kinase profiling panels : Broad-spectrum screens (e.g., Eurofins KinaseProfiler) identify off-target inhibition .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- MTT/XTT assays : Cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .
- Scratch/wound healing assays : Anti-migratory effects .
- ROS detection : DCFH-DA probes evaluate antioxidant/pro-oxidant activity .
Advanced: How are metabolic stability and metabolite identification performed?
Answer:
- Liver microsome assays : Incubate with human/rat microsomes (NADPH cofactor) and analyze metabolites via LC-HRMS .
- CYP450 inhibition screening : Fluorescent substrates (e.g., CYP3A4: midazolam hydroxylation) assess drug-drug interaction risks .
- Stable isotope labeling : -labeled compounds track metabolic pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
